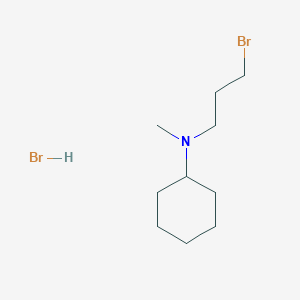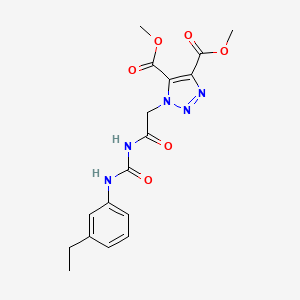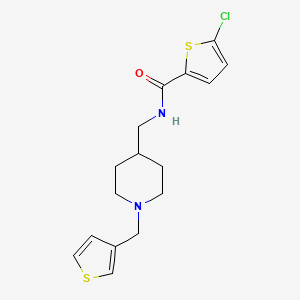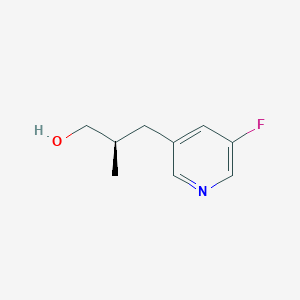![molecular formula C13H20Cl2F2N2 B2779814 [4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexyl]methanamine dihydrochloride CAS No. 1992956-97-4](/img/structure/B2779814.png)
[4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexyl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Fluorinated compounds are extensively used as chemical inhibitors in studies involving Cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism and drug-drug interactions. These inhibitors help in understanding the metabolic pathways and the selectivity of various CYP isoforms in human liver microsomes, providing insights into potential drug interactions and metabolic profiles (Khojasteh et al., 2011).
Environmental Persistence and Toxicity of Perfluorinated Compounds
Perfluorinated compounds (PFCs) are recognized for their environmental persistence and potential immunotoxicity. These compounds have been used in various industrial and consumer products for over 60 years. Research has highlighted concerns regarding their effects on human health and wildlife, suggesting the need for further toxicological studies to evaluate their safety and environmental impact (Corsini et al., 2014).
Fate and Treatment of Perfluoroalkyl Substances in Water
The characteristics, occurrence, and fate of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in drinking water treatment processes have been reviewed to understand their behavior and removal efficiency. Despite their widespread detection, most conventional water treatment processes do not substantially remove PFASs, necessitating the exploration of more effective treatment methods such as activated carbon adsorption, ion exchange, and high-pressure membrane filtration (Rahman et al., 2014).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, including those with fluorinated elements, are explored for their potential applications in optoelectronic materials. These compounds have shown promising applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of fluorinated compounds in advanced material science (Lipunova et al., 2018).
Safety and Hazards
According to the safety data sheet, if inhaled, it’s recommended to remove the person to fresh air and keep comfortable for breathing . If it comes into contact with skin or eyes, rinse cautiously with water . In case of swallowing, rinse mouth . It’s also recommended to call a poison center or doctor/physician if you feel unwell .
Handling and Storage Preventive measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . An exhaust/ventilator should be available .
Propriétés
IUPAC Name |
[4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2.2ClH/c14-13(15)6-4-12(10-16,5-7-13)9-11-3-1-2-8-17-11;;/h1-3,8H,4-7,9-10,16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVNMPVSBJDLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=N2)CN)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2779732.png)
![7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779733.png)
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2779734.png)


![N-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779738.png)
![4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine](/img/structure/B2779739.png)

![4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2779743.png)


![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2779749.png)
![8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2779753.png)
![5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2779754.png)
